

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbohydrazide

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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbohydrazide

Cat. No.: B1331146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetylpiperidine-4-carbohydrazide**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthesis protocol, and explores its potential biological activities and mechanisms of action based on current scientific literature.

Compound Identification and Properties

1-Acetylpiperidine-4-carbohydrazide is a derivative of piperidine, a common scaffold in many pharmaceuticals. Its chemical structure incorporates an acetyl group, rendering it an amide, and a hydrazide functional group, which is a key pharmacophore in various bioactive molecules.

Table 1: Chemical and Physical Properties of **1-Acetylpiperidine-4-carbohydrazide**

Property	Value	Source
CAS Number	69835-75-2	[1][2]
Molecular Formula	C8H15N3O2	[2][3]
Molecular Weight	185.22 g/mol	[2][3]
Predicted Boiling Point	441.8±34.0 °C	[4]
Predicted Density	1.187±0.06 g/cm3	[4]
Melting Point	124-126 °C	[2]
InChI	InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13)	[3]
InChIKey	XEYVCHIDLYYNEE-UHFFFAOYSA-N	[3]
SMILES	CC(=O)N1CCC(CC1)C(=O)NN	N/A

Synthesis Protocol

A detailed experimental protocol for the synthesis of **1-Acetylpiperidine-4-carbohydrazide** is not readily available in the public domain. However, based on established methods for the synthesis of carbohydrazides from carboxylic acids, a two-step procedure is proposed. This involves the initial esterification of the precursor, 1-Acetylpiperidine-4-carboxylic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by an acid in the presence of an alcohol.

Experimental Protocol (Proposed):

- To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of the Ester to form 1-Acetylpiperidine-4-carbohydrazide

The purified ester is then reacted with hydrazine hydrate to form the final carbohydrazide product.

Experimental Protocol (Proposed):

- Dissolve the ester (1 equivalent) in an appropriate alcohol solvent such as ethanol or methanol.
- Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
- Reflux the reaction mixture for 8-12 hours, monitoring the disappearance of the starting ester by TLC.
- After the reaction is complete, cool the mixture to room temperature, which may induce precipitation of the product.

- If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.[2]

Potential Biological Activity and Mechanism of Action

While specific biological data for **1-Acetylpiperidine-4-carbohydrazide** is limited, the broader class of carbohydrazide and piperidine derivatives has been extensively studied, revealing a range of biological activities.

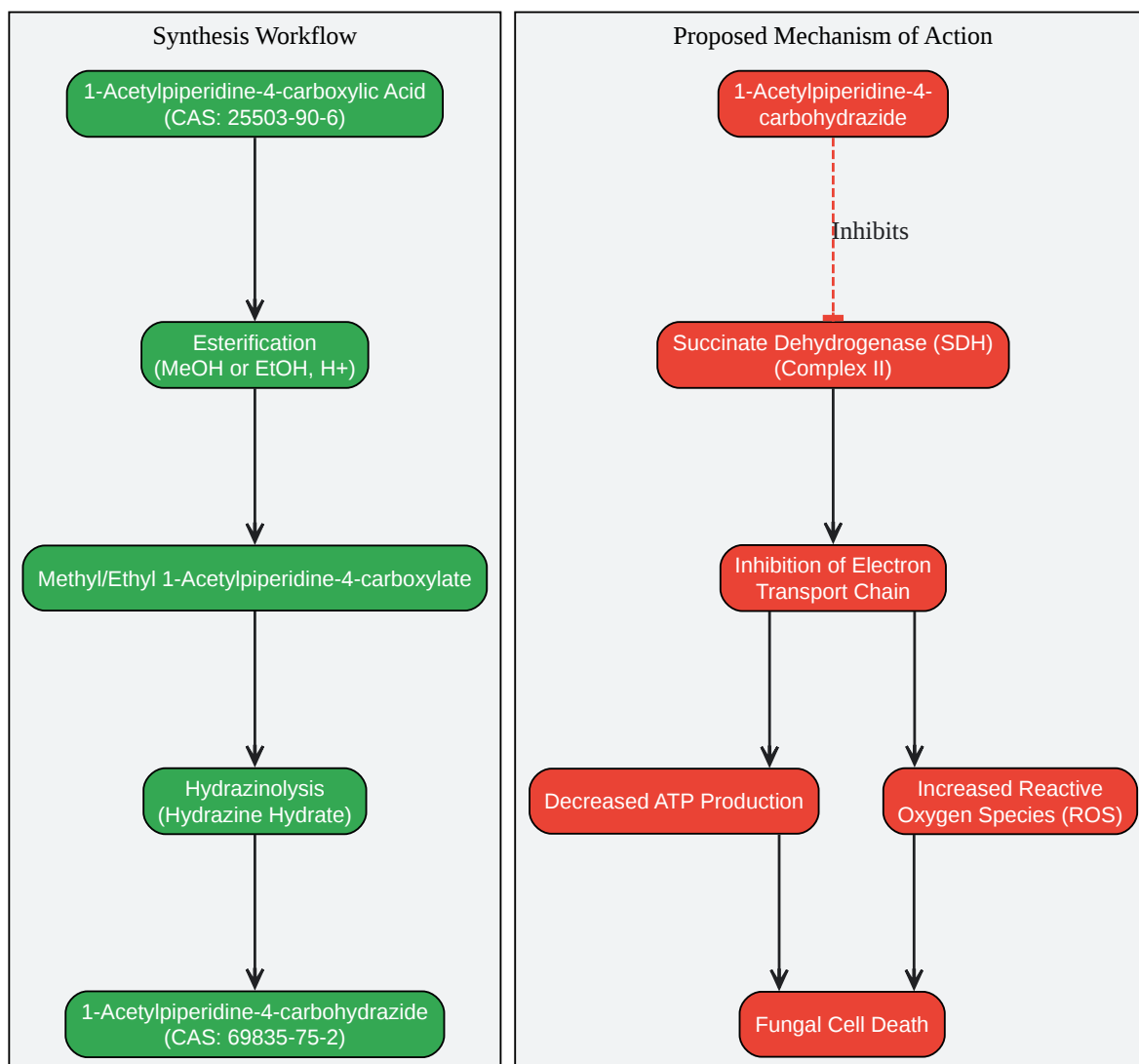
Antifungal Activity

Recent studies on piperidine-4-carbohydrazide derivatives have demonstrated their potential as antifungal agents. The proposed mechanism of action for these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain in fungi.

Succinate Dehydrogenase (SDH) Inhibition:

SDH, also known as Complex II, plays a crucial role in cellular respiration. Its inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately causing fungal cell death.

Below is a diagram illustrating the proposed synthesis workflow and a potential mechanism of action.



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Synthesis Workflow and Proposed Mechanism of Action

Data Presentation

Quantitative data for **1-Acetylpiperidine-4-carbohydrazide** is not extensively available in peer-reviewed literature. The following table summarizes the available physical properties. At present, experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this specific compound are not publicly documented.

Table 2: Physical Properties of **1-Acetylpiperidine-4-carbohydrazide**

Property	Value
CAS Number	69835-75-2
Molecular Formula	C8H15N3O2
Molecular Weight	185.22
Melting Point (°C)	124-126

Conclusion

1-Acetylpiperidine-4-carbohydrazide is a molecule with potential for further investigation in the field of drug discovery, particularly as an antifungal agent. The proposed synthesis is straightforward, utilizing common laboratory reagents and techniques. Future research should focus on the detailed biological evaluation of this compound and its derivatives, as well as the confirmation of its mechanism of action. The acquisition and publication of its spectral and analytical data would be a valuable contribution to the scientific community.

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